11-Azido-1-undecanol

Descripción general

Descripción

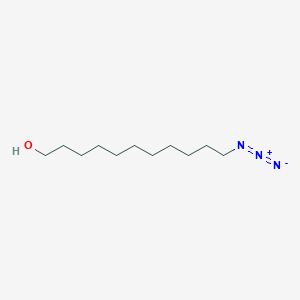

11-Azido-1-undecanol is an organic compound with the molecular formula C11H23N3O. It features an azide group (-N3) attached to the eleventh carbon of an undecanol chain. This compound is notable for its reactivity, particularly in click chemistry, where it forms stable triazole linkages with alkynes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11-Azido-1-undecanol typically involves the nucleophilic substitution of 11-bromo-1-undecanol with sodium azide. In a typical procedure, sodium azide (11.6 g, 179 mmol) is dissolved in 200 mL of dimethyl sulfoxide (DMSO) at 80°C. After cooling to room temperature, a solution of 11-bromo-1-undecanol (30.0 g, 119 mmol) in 100 mL of DMSO is added. The reaction mixture is stirred until the completion of the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described laboratory synthesis can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring safety protocols for handling azides, and efficient purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 11-Azido-1-undecanol undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes to form triazoles.

Substitution Reactions: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

Substitution Reactions: Various reagents such as tosyl chloride can be used to activate the hydroxyl group for substitution.

Major Products:

Triazoles: Formed from the reaction with alkynes.

Substituted Alcohols: Formed from substitution reactions involving the hydroxyl group.

Aplicaciones Científicas De Investigación

11-Azido-1-undecanol has a wide range of applications in scientific research:

Chemistry: Used in click chemistry to create triazole linkages, which are important in materials science and drug development.

Biology: Utilized in bioconjugation techniques to label biomolecules.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The primary mechanism of action for 11-Azido-1-undecanol involves its azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and efficient, making it valuable for various applications. The hydroxyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical reactions.

Comparación Con Compuestos Similares

11-Bromo-1-undecanol: Precursor in the synthesis of 11-Azido-1-undecanol.

11-Mercapto-1-undecanol: Contains a thiol group instead of an azide group.

1-Undecanol: Lacks the azide group, making it less reactive in click chemistry.

Uniqueness: this compound is unique due to its azide group, which enables it to participate in click chemistry, forming stable triazole linkages. This property distinguishes it from other similar compounds like 11-bromo-1-undecanol and 11-mercapto-1-undecanol, which do not have the same reactivity.

Actividad Biológica

11-Azido-1-undecanol is a compound characterized by its azide functional group attached to an undecanol chain. This compound is significant in various biological and chemical applications, particularly due to its reactivity in click chemistry, which facilitates the synthesis of complex molecules. Its biological activity is of particular interest in medicinal chemistry and bioconjugation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₂H₂₃N₃O

- Molecular Weight : 227.34 g/mol

- Functional Groups : Azide (–N₃) and Alcohol (–OH)

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Low solubility in water |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research indicates that azido compounds, including this compound, exhibit notable antimicrobial activity. The azide group can interact with various biological targets, potentially leading to the inhibition of microbial growth. In a study investigating the antimicrobial efficacy of azide-containing compounds, it was found that they could disrupt bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a related compound was shown to enhance the efficacy of chemotherapeutic agents by increasing cellular stress responses.

Case Study: Apoptosis Induction

In a controlled study involving human cancer cell lines, treatment with azide-containing compounds resulted in:

- Increased apoptotic markers : Elevated levels of caspases and Annexin V binding.

- Cell cycle arrest : Significant accumulation of cells in the G0/G1 phase.

Click Chemistry Applications

The azide functionality of this compound allows for its use in click chemistry reactions, which are pivotal in bioconjugation processes. This capability facilitates the attachment of various biomolecules, enhancing drug delivery systems and the development of targeted therapies.

Table 2: Biological Activities Associated with Azido Compounds

Propiedades

IUPAC Name |

11-azidoundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYJKWLDKUVWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20767289 | |

| Record name | 11-Azidoundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122161-09-5 | |

| Record name | 11-Azidoundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.